molecular formula C16H14O5 B7843932 3-Formylphenyl 3,4-dimethoxybenzoate

3-Formylphenyl 3,4-dimethoxybenzoate

Cat. No.: B7843932
M. Wt: 286.28 g/mol
InChI Key: AYBXRWFWTQRZPG-UHFFFAOYSA-N
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Description

3-Formylphenyl 3,4-dimethoxybenzoate is a chemical compound with the molecular formula C16H14O5. It is characterized by a benzene ring substituted with a formyl group and two methoxy groups at the 3 and 4 positions, respectively. This compound has garnered attention in scientific research due to its potential biological activity and diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Formylphenyl 3,4-dimethoxybenzoate typically involves the formylation of phenyl 3,4-dimethoxybenzoate. One common method is the Vilsmeier-Haack reaction, where the phenyl 3,4-dimethoxybenzoate is treated with a Vilsmeier reagent (a complex of phosphorus oxychloride and N,N-dimethylformamide) to introduce the formyl group.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Formylphenyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the formyl group to a hydroxyl group.

  • Substitution: Nucleophilic substitution reactions can occur at the formyl group, often using nucleophiles like amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids.

  • Reduction: Formation of hydroxyl derivatives.

  • Substitution: Formation of amides or esters.

Scientific Research Applications

3-Formylphenyl 3,4-dimethoxybenzoate has various applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

  • Medicine: Investigated for its potential therapeutic effects in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

3-Formylphenyl 3,4-dimethoxybenzoate is similar to other compounds such as 3-formylphenyl 3,5-dimethoxybenzoate and 3-hydroxybenzaldehyde. its unique substitution pattern at the 3 and 4 positions of the benzene ring distinguishes it from these compounds, leading to different chemical and biological properties.

Comparison with Similar Compounds

  • 3-Formylphenyl 3,5-dimethoxybenzoate

  • 3-Hydroxybenzaldehyde

  • 4-Hydroxybenzaldehyde

Properties

IUPAC Name

(3-formylphenyl) 3,4-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-19-14-7-6-12(9-15(14)20-2)16(18)21-13-5-3-4-11(8-13)10-17/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBXRWFWTQRZPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC=CC(=C2)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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